molecular formula C16H19F2N3O2 B4614877 1-(3,4-Difluorophenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione

1-(3,4-Difluorophenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione

Cat. No.: B4614877
M. Wt: 323.34 g/mol
InChI Key: ZSYRIWOZLSHTIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Difluorophenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrolidine-2,5-dione core substituted with a 3,4-difluorophenyl group and a 4-ethylpiperazin-1-yl group, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Scientific Research Applications

1-(3,4-Difluorophenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Difluorophenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 3,4-Difluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction using a difluorobenzene derivative.

    Attachment of the 4-Ethylpiperazin-1-yl Group: This is usually done through a nucleophilic substitution reaction with a piperazine derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluorophenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways and physiological responses.

Comparison with Similar Compounds

  • 1-(3,4-Difluorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione
  • 1-(3,4-Difluorophenyl)-3-(4-ethylpiperidin-1-yl)pyrrolidine-2,5-dione

Uniqueness: 1-(3,4-Difluorophenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(3,4-difluorophenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2N3O2/c1-2-19-5-7-20(8-6-19)14-10-15(22)21(16(14)23)11-3-4-12(17)13(18)9-11/h3-4,9,14H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYRIWOZLSHTIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Difluorophenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-(3,4-Difluorophenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione
Reactant of Route 3
Reactant of Route 3
1-(3,4-Difluorophenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione
Reactant of Route 4
1-(3,4-Difluorophenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione
Reactant of Route 5
1-(3,4-Difluorophenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione
Reactant of Route 6
1-(3,4-Difluorophenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.